molecular formula C13H17ClO3 B14047145 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

Cat. No.: B14047145
M. Wt: 256.72 g/mol
InChI Key: NQTMAKAHRNQRAX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol It is characterized by the presence of a chloro group, a diethoxyphenyl group, and a propanone moiety

Preparation Methods

The synthesis of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one typically involves the reaction of 3,4-diethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the diethoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one can be compared with similar compounds, such as:

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(3,4-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

NQTMAKAHRNQRAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OCC

Origin of Product

United States

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